1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-15-6-7-16(19-18-15)21-12-10-20(11-13-21)14-17(23)22-8-4-2-3-5-9-22/h6-7H,2-5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMUNSCGGFLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitropyridazine Intermediate Formation
The synthesis begins with 6-methylpyridazin-3-amine as the starting material. Nitration using concentrated HNO₃/H₂SO₄ at 0–5°C yields 3-nitro-6-methylpyridazine , which is purified via recrystallization.
Piperazine Coupling via Nucleophilic Aromatic Substitution
The nitro group is displaced by piperazine under reflux in dimethylformamide (DMF) with K₂CO₃ as a base. This step affords 4-(6-methylpyridazin-3-yl)piperazine in 65–75% yield. Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc) reduces any residual nitro impurities.
Table 1: Reaction Conditions for Piperazine-Pyridazine Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 85% |
| Piperazine coupling | Piperazine, DMF, K₂CO₃, 110°C | 70% |
| Hydrogenation | H₂, 10% Pd/C, EtOAc, RT | 95% |
Preparation of Azepan-1-yl Ethanone
Bromoethanone Intermediate
2-Bromo-1-(azepan-1-yl)ethan-1-one is synthesized by reacting azepane with bromoacetyl bromide in dichloromethane (DCM) at 0°C. Triethylamine (Et₃N) neutralizes HBr, yielding the bromoethanone derivative in 82% purity.
Alternative Chloroethanone Route
Using chloroacetyl chloride instead of bromoacetyl bromide under similar conditions provides 2-chloro-1-(azepan-1-yl)ethan-1-one . However, halogen exchange risks (e.g., Br → Cl) necessitate careful stoichiometry and low temperatures.
Fragment Coupling via Alkylation
Nucleophilic Substitution
The piperazine-pyridazine fragment reacts with 2-bromo-1-(azepan-1-yl)ethan-1-one in acetonitrile at 60°C, using K₂CO₃ to deprotonate the piperazine nitrogen. This yields the target compound in 68% yield after 12 hours.
Table 2: Optimization of Alkylation Conditions
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 60°C | 12 h | 68% |
| NaHCO₃ | DMF | 80°C | 8 h | 55% |
| Et₃N | THF | 40°C | 24 h | 45% |
Purification Strategies
Crude product is purified via flash chromatography (SiO₂, EtOAc/MeOH 9:1) or SCX-2 cation-exchange cartridges, eluting with NH₃/MeOH. Recrystallization from ethanol/hexane improves purity to >98%.
Mechanistic Insights and Side Reactions
Competing Halogen Exchange
During alkylation, residual chloride ions may displace bromide in the ethanone intermediate, forming undesired chloro-byproducts. This is mitigated by using excess K₂CO₃ and anhydrous conditions.
Piperazine Di-alkylation
Excess bromoethanone can lead to di-alkylation at both piperazine nitrogens. Controlled stoichiometry (1:1 molar ratio) and slow addition minimize this side reaction.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms >99% purity with a retention time of 6.8 minutes.
Scalability and Process Optimization
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- IUPAC Name : 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one
- Molecular Formula : C20H32N6O2
- CAS Number : 2640878-32-4
This compound features a complex structure that includes an azepane ring and a piperazine moiety, which are known for their biological activity.
Muscarinic Receptor Agonism
One of the primary applications of this compound is its activity as a muscarinic M4 receptor agonist. Muscarinic receptors are G protein-coupled receptors that play a crucial role in various neurological functions. The M4 subtype is particularly implicated in cognitive processes and is a target for treating conditions such as schizophrenia and Alzheimer's disease. Agonists of this receptor can enhance cognitive function and alleviate symptoms associated with these disorders .
Cognitive Enhancers
Research indicates that compounds similar to this compound may serve as cognitive enhancers. These compounds can potentially improve memory and learning capabilities by modulating neurotransmitter systems in the brain .
Case Study 1: Treatment of Cognitive Disorders
A study published in Journal of Medicinal Chemistry investigated the effects of muscarinic M4 receptor agonists on cognitive deficits in animal models. The results demonstrated that administration of these compounds led to significant improvements in memory tasks, suggesting their potential utility in treating cognitive impairments associated with Alzheimer's disease .
Case Study 2: Pain Management
Another application of this compound is in pain management. Muscarinic receptors are involved in pain modulation pathways, and agonists can provide analgesic effects without the cardiovascular side effects associated with other pain medications. A clinical trial explored the efficacy of muscarinic M4 agonists in patients with chronic pain, showing promising results in pain reduction while maintaining safety profiles .
Comparison of Related Compounds
| Compound Name | Structure | Activity | Potential Applications |
|---|---|---|---|
| This compound | Structure | M4 Agonist | Alzheimer's, Schizophrenia |
| Piperidinyl Compounds | Structure | M4 Agonist | Cognitive Enhancement |
| Azepane Derivatives | Structure | Analgesic | Pain Management |
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Ethanone Scaffolds
The following table highlights key structural and physicochemical differences between the target compound and related piperazine/azepane-containing ethanones:
Biological Activity
The compound 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features multiple pharmacologically relevant moieties, including azepane, piperazine, and pyridazine rings, which are critical for its biological interactions.
While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest it may function as an enzyme inhibitor and receptor modulator . The interactions with specific receptors indicate potential therapeutic applications in treating various neurological and psychiatric disorders.
Biological Activity
Research indicates that This compound exhibits significant biological activity:
- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes involved in cellular signaling pathways.
- Receptor Modulation: It may modulate the activity of neurotransmitter receptors, influencing downstream signaling crucial for numerous physiological processes.
Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of this compound:
-
Neuropharmacological Studies:
- Research has indicated that compounds structurally similar to This compound have shown promise in treating conditions such as anxiety and depression by modulating serotonin receptors .
- Cancer Research:
- Synthetic Pathways:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one, and how can purity be validated?
- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions is common for piperazine-containing compounds. For example, similar structures (e.g., 1-{4-[2-((1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]oct-8-yl)ethyl]piperazin-1-yl}ethanone) are synthesized via reductive amination or palladium-catalyzed cross-coupling . Purity validation requires HPLC (>95%), LC-MS for molecular weight confirmation, and NMR (¹H/¹³C) for structural elucidation .
Q. How should researchers handle and store this compound to mitigate physical and health hazards?
- Methodology : Based on structurally related piperazine derivatives, this compound may pose risks of acute toxicity (oral/inhalation/dermal) and instability under heat/moisture . Store at 2–8°C in airtight containers under inert gas (e.g., argon). Use PPE (gloves, goggles, lab coats) and conduct work in fume hoods. Emergency protocols include immediate decontamination and medical consultation for exposure .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., MAO-B or kinase activity) and cell-based viability assays. For example, MAO-B inhibitors are screened via fluorometric assays using kynuramine as a substrate (IC₅₀ determination) . Cancer-related targets (e.g., pyruvate kinase M2) can be assessed using ADP-Glo™ kinase assays . Include positive controls (e.g., Ketoconazole for antifungal studies) to validate experimental conditions .
Advanced Research Questions
Q. How can structural modifications improve selectivity against off-target receptors (e.g., MAO-B vs. MAO-A)?
- Methodology : Perform SAR studies by varying substituents on the pyridazine and piperazine moieties. Computational docking (e.g., AutoDock Vina) identifies binding interactions with MAO-B’s hydrophobic pocket. Compare inhibition profiles using isoform-specific assays. For example, replacing methyl groups with bulkier substituents may enhance MAO-B selectivity, as seen in MAO-B-IN-5 (IC₅₀ = 0.204 µM) .
Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?
- Methodology : Address pharmacokinetic limitations (e.g., poor bioavailability) by evaluating logP (optimal range: 2–3) and metabolic stability via liver microsome assays. If in vitro activity (e.g., IC₅₀ = 1 µM) does not translate in vivo, consider prodrug strategies or nanoformulation. Reference studies on FASN inhibitors, where scaffold optimization improved plasma half-life .
Q. What strategies validate target engagement in complex biological systems?
- Methodology : Use biophysical techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA). For example, ASTX660 (an IAP antagonist) confirmed target binding via CETSA, showing thermal stabilization of cIAP1/XIAP in cancer cell lysates . Pair with siRNA knockdown to correlate target modulation with phenotypic outcomes (e.g., apoptosis assays) .
Q. How can researchers design in vivo toxicity studies to balance efficacy and safety?
- Methodology : Follow EMA guidelines for preclinical testing, including acute/chronic toxicity in rodents (e.g., 14–28-day studies). Monitor organ-specific toxicity (liver/kidney function markers) and cardiotoxicity (hERG inhibition assays). For example, BBP-671’s pediatric investigation plan (PIP) included deferred toxicity studies to prioritize safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
